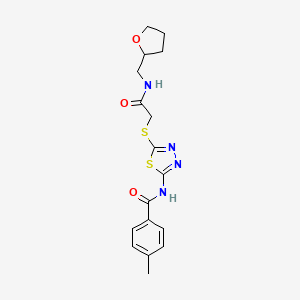

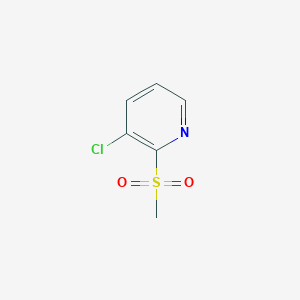

![molecular formula C23H29N3O4S B2799809 1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine CAS No. 444788-98-1](/img/structure/B2799809.png)

1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted with a methoxyphenylsulfonyl group and a carbonyl group, which is further connected to a phenylpiperazine .

科学的研究の応用

Synthesis and Pharmacological Activities

Research involving compounds with phenylpiperazine derivatives has explored their synthesis and potential pharmacological applications. For instance, studies have synthesized a series of derivatives to investigate their antiarrhythmic, antihypertensive, and adrenolytic properties. Compounds displaying the phenylpiperazine moiety, particularly those with methoxy- or chloro- substituents, showed promising antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, underscoring the phenylpiperazine structure's significance in medicinal chemistry for cardiovascular treatments (Malawska et al., 2002).

Polymorphism and Solid-State Characterization

In another area of research, the polymorphism of compounds featuring aryl and piperazine units has been a subject of interest, particularly for optimizing pharmaceutical formulations. Studies have identified various polymorphs of such compounds, analyzing their stability and crystallization behaviors to improve drug development processes. For example, the selective crystallization of stable polymorphs is crucial for ensuring the efficacy and stability of pharmaceuticals (Takeguchi et al., 2015).

Electrochemical Synthesis

The electrochemical synthesis of phenylpiperazine derivatives represents another significant application. This approach facilitates the development of environmentally friendly synthesis methods for producing new derivatives efficiently. By employing electrochemical oxidation in the presence of arylsulfinic acids, researchers have developed a novel route to synthesize phenylpiperazine derivatives, highlighting the method's potential for green chemistry and atom economy (Nematollahi & Amani, 2011).

Inhibition of Tubulin Polymerization

Additionally, phenylpiperazine derivatives have been studied for their ability to inhibit tubulin polymerization, a mechanism relevant to anticancer therapies. Certain derivatives have shown excellent antiproliferative properties against a wide range of cancer cell lines, suggesting their utility in developing novel chemotherapeutic agents. This application underscores the versatility of phenylpiperazine derivatives in medicinal chemistry, offering pathways for new cancer treatments (Prinz et al., 2017).

将来の方向性

The future directions for research on this compound could include elucidating its synthesis process, determining its exact molecular structure, studying its chemical reactivity, investigating its mechanism of action, and assessing its safety and hazards. Such research could potentially lead to the development of new pharmaceuticals or other useful compounds .

特性

IUPAC Name |

[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-30-21-7-9-22(10-8-21)31(28,29)26-13-11-19(12-14-26)23(27)25-17-15-24(16-18-25)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJZXHLICWFIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

![6-phenyl-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2799731.png)

![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)

![5-(furan-2-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2799739.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)

![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)

![8-(azepan-1-ylsulfonyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2799749.png)